5-Fluoro-4-methoxy-2-nitrophenylacetonitrile
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Overview
Description
5-Fluoro-4-methoxy-2-nitrophenylacetonitrile is a fluorinated compound with the molecular formula C9H7FN2O3 and a molecular weight of 210.16 g/mol . This compound is known for its unique molecular structure and versatility in various applications, making it a valuable tool in advanced research and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxy-2-nitrophenylacetonitrile typically involves the nitration of 5-Fluoro-4-methoxyphenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methoxy-2-nitrophenylacetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using strong nucleophiles like sodium methoxide.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other strong nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-Fluoro-4-methoxy-2-aminophenylacetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Fluoro-4-methoxy-2-nitrobenzaldehyde.
Scientific Research Applications
5-Fluoro-4-methoxy-2-nitrophenylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxy-2-nitrophenylacetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxy-4-nitrophenylacetonitrile
- 4-Fluoro-2-methoxy-5-nitroaniline
- 5-Fluoro-2-nitrophenylacetonitrile
Uniqueness
5-Fluoro-4-methoxy-2-nitrophenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and nitro groups enhances its reactivity and versatility in various synthetic applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H7FN2O3 |
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Molecular Weight |
210.16 g/mol |
IUPAC Name |
2-(5-fluoro-4-methoxy-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C9H7FN2O3/c1-15-9-5-8(12(13)14)6(2-3-11)4-7(9)10/h4-5H,2H2,1H3 |
InChI Key |
ZOIVISRCYMBMHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])CC#N)F |
Origin of Product |
United States |
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